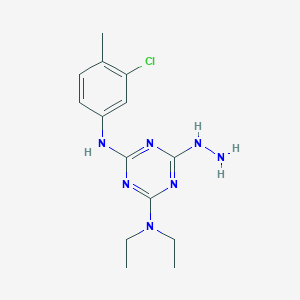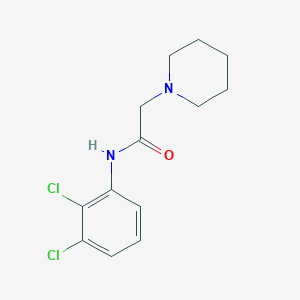
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine, also known as CMH or Chloromethyl H, is a chemical compound with potential applications in various scientific research fields. CMH is a triazine-based compound that has been shown to exhibit unique biological properties, making it a promising candidate for use in a range of applications.
Mécanisme D'action
The mechanism of action of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death. N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to induce cell cycle arrest in cancer cells, leading to cell death. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Biochemical and Physiological Effects
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for use in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine for use in lab experiments is its potent anti-cancer activity. N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to exhibit activity against a range of cancer cell lines, making it a valuable tool for cancer research. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine. One area of research is in the development of novel anti-cancer therapies based on N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine. Researchers are currently exploring the use of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine in combination with other anti-cancer drugs to enhance its efficacy. Additionally, researchers are also exploring the use of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine in the treatment of other diseases, such as inflammatory and infectious diseases. Finally, researchers are also exploring the potential use of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine as a diagnostic tool for cancer, as it has been shown to selectively target cancer cells.
Méthodes De Synthèse
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methylbenzyl chloride with hydrazine hydrate, followed by reaction with diethyl malonate and ammonium acetate. The resulting product is then subjected to cyclization and further reaction with hydrazine hydrate to yield N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine. Other methods of synthesis have also been reported, including the reaction of 3-chloro-4-methylphenylhydrazine with diethyl malonate and ammonium acetate.
Applications De Recherche Scientifique
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been studied extensively for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Propriétés
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN7/c1-4-22(5-2)14-19-12(18-13(20-14)21-16)17-10-7-6-9(3)11(15)8-10/h6-8H,4-5,16H2,1-3H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPHRJSYTQVGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)
![3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5853787.png)



![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)

![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)
![ethyl 4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5853848.png)
